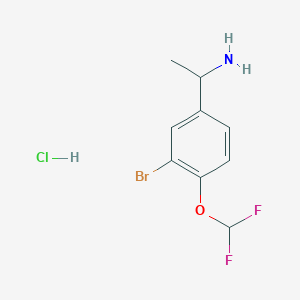

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride

Description

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is a halogenated aromatic ethylamine derivative. Its structure comprises a phenyl ring substituted with a bromo (-Br) group at the 3-position and a difluoromethoxy (-O-CF₂H) group at the 4-position, linked to an ethylamine backbone that is protonated as a hydrochloride salt.

Properties

IUPAC Name |

1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKJCUGLUMBGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Solvents: Effective solvents include 50% EtOH, which has been shown to be more effective than 99% EtOH, \$$H2O\$$, THF, \$$CH2Cl_2\$$, and MeOH in similar reactions.

- Catalysts: Indium(III) chloride (\$$InCl_3\$$) can be used as a catalyst in similar reactions. A concentration of 20 mol% has been shown to be effective.

- Temperature: A suitable reaction temperature is around 40°C.

- Irradiation: Ultrasonic irradiation can play an important role in shortening reaction times and enhancing yields.

Analysis

- Spectroscopy: Use NMR, IR, and ESI–MS spectroscopy to corroborate the structures of synthesized compounds.

- NMR Spectroscopy: Proton nuclear magnetic resonance spectra can be obtained on a Bruker AVANCE 300 spectrometer at 300 MHz or VARIAN 400 spectrometer at 400 MHz. Spectra are given in ppm (\$$\delta\$$), and coupling constants, J values, are reported in Hertz. Tetramethylsilane is used as an internal reference standard.

- Mass Spectrometry: Mass spectra can be obtained on a Perkin Elmer Sciex 100 or with an MSD1–MS instrument (LC–MS, ESI source).

Example Data

Due to the absence of specific data for 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride, the following table exemplifies data obtained from a similar synthesis (6-amino-5-cyano-4-phenylpyrano[2,3-c] pyrazole-4-carboxylic acid esters):

| Compound | Yield (%) |

|---|---|

| 5a | 95 |

| 5b | 92 |

| 5c | 88 |

| ... | ... |

| 5t | 80 |

Chemical Reactions Analysis

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is employed in studying biological processes and interactions at the molecular level.

Industry: The compound’s unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying cellular mechanisms and developing new drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to five analogs with variations in halogenation, substituent position, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₉H₉BrClF₂NO. ‡Estimated via computational tools (e.g., ChemAxon).

Key Observations :

- Difluoromethoxy Group: The -O-CF₂H group in the target compound improves metabolic stability over non-fluorinated alkoxy groups (e.g., -OCH₃) by resisting cytochrome P450-mediated oxidation .

Pharmacological Activity

Comparative studies highlight substituent-dependent effects on biological activity:

Analgesic and Receptor Interactions :

- Mouse Vas Deferens Assay : Ethylamine derivatives with m-methoxyphenyl groups (e.g., NIH 10293) showed weak analgesic activity (EC₅₀ >10 µM), while brominated analogs may exhibit stronger effects due to enhanced σ-receptor binding .

Anticancer Potential :

- Bromophenolic derivatives (e.g., 1-Bromo-2-phenoxy-benzene) inhibit enzymes like 17β-hydroxysteroid dehydrogenase, suggesting the target compound’s bromo and difluoromethoxy groups could be leveraged in oncology drug design .

Biological Activity

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structural features, including the presence of bromine and difluoromethoxy groups, suggest a range of interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound’s IUPAC name is 1-(3-bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride. It features a phenyl ring substituted with bromine and difluoromethoxy groups, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrClF2N |

| Molecular Weight | 299.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is believed to stem from its ability to interact with specific receptors and enzymes in the body. The difluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. This compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and various neurological conditions.

Antidepressant Effects

Research indicates that compounds similar to 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, administration of this compound resulted in significant reductions in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .

Antitumor Activity

A case study explored the antitumor effects of related compounds on various cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Properties

In neuroprotection studies, the compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings Summary

Q & A

What are the critical parameters for synthesizing 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride with high purity?

Level: Basic

Methodological Answer:

Synthesis optimization requires precise control of:

- Reaction Temperature: Bromine substitution at the 3-position of the phenyl ring is sensitive to temperature; excess heat may lead to dehalogenation or side reactions (observed in related bromophenyl ethylamine derivatives) .

- Purification Steps: Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is recommended to separate the target compound from trifluoromethylthio or methoxy byproducts, as seen in structurally similar compounds .

- Protection of the Amine Group: Use of Boc or Fmoc protecting groups during synthesis prevents unwanted protonation or side reactions, a strategy validated for analogous ethylamine hydrochlorides .

How can NMR spectroscopy resolve structural ambiguities in brominated difluoromethoxy derivatives?

Level: Basic

Methodological Answer:

- ¹H NMR: The ethylamine proton signals (δ ~2.7–3.1 ppm) split into quartets due to coupling with adjacent CH₂ and NH₃⁺ groups. For brominated analogs, aromatic protons at the 3-bromo-4-substituted position show distinct splitting patterns (e.g., doublets of doublets) .

- ¹⁹F NMR: The difluoromethoxy group (-OCF₂H) exhibits a characteristic triplet (J ≈ 70–80 Hz) near δ -80 to -85 ppm, differentiating it from trifluoromethyl groups .

- HSQC/HMBC: These 2D techniques correlate aromatic bromine’s steric effects with adjacent protons, critical for confirming substitution patterns in crowded regions .

What experimental strategies mitigate instability of difluoromethoxy groups during storage?

Level: Basic

Methodological Answer:

- Storage Conditions: Cold storage (2–8°C) under inert atmosphere (argon/nitrogen) minimizes hydrolysis of the difluoromethoxy group, as recommended for related halogenated ethylamine hydrochlorides .

- Lyophilization: Freeze-drying the compound as a hydrochloride salt enhances stability by reducing water-mediated degradation, a method validated for hygroscopic bromophenyl derivatives .

- Additives: Inclusion of stabilizers like ascorbic acid (0.1% w/w) suppresses oxidative decomposition, as demonstrated for halogenated aromatic amines .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use density functional theory (B3LYP/6-31G*) to map electron density at the bromine-bearing carbon. For example, a lower LUMO energy at C3 in 3-bromo-4-difluoromethoxyphenyl derivatives correlates with faster SNAr reactivity .

- Solvent Effects: Implicit solvent models (e.g., PCM for DMSO) predict solvolysis rates. Polar aprotic solvents stabilize transition states, accelerating bromine displacement—observed in analogous 4-bromophenyl ethylamine systems .

- Kinetic Isotope Studies: Deuterium labeling at the ethylamine β-position can validate computational predictions of H-bonding effects on reaction pathways .

What contradictions exist in reported synthetic yields for brominated ethylamine hydrochlorides, and how can they be resolved?

Level: Advanced

Methodological Answer:

- Contradiction Source: Discrepancies in yields (e.g., 40–75% for similar compounds) arise from varying workup protocols. For instance, aqueous extraction of unreacted bromine precursors may lead to product loss .

- Resolution Strategies:

How does the electronic effect of the difluoromethoxy group influence regioselectivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Nature: The -OCF₂H group decreases electron density at the para position, directing Suzuki-Miyaura couplings to the meta-bromine site. This contrasts with methoxy groups, which are electron-donating .

- Validation via X-ray Crystallography: Single-crystal analysis of coupled products (e.g., biaryl derivatives) confirms regioselectivity trends observed in related bromophenyl ethylamines .

What safety protocols are critical for handling halogenated ethylamine hydrochlorides?

Level: Basic

Methodological Answer:

- PPE Requirements: Nitrile gloves, FFP3 masks, and chemical-resistant aprons are mandatory to prevent dermal/ocular exposure, as brominated amines are irritants .

- Ventilation: Use fume hoods with >0.5 m/s face velocity during synthesis to capture volatile HBr or HF byproducts .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal, a protocol standardized for halogenated amine salts .

How can chiral HPLC separate enantiomers of 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride?

Level: Advanced

Methodological Answer:

- Column Selection: Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid. The difluoromethoxy group’s polarity enhances enantiomer resolution compared to non-fluorinated analogs .

- Detection Parameters: UV at 254 nm captures the bromophenyl chromophore. Adjust flow rate to 0.8 mL/min for baseline separation (Rs > 1.5) .

- Validation: Compare retention times with racemic mixtures and enantiopure standards synthesized via asymmetric hydrogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.